N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its unique structure, which includes a sec-butyl group, a propyl group, and a carboxamide group attached to the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable propyl halide.
Attachment of the sec-Butyl Group: The sec-butyl group can be attached via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
- The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butyl and propyl groups, along with the carboxamide functionality, contribute to its unique reactivity and potential applications in various fields.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-butan-2-yl-6-oxo-1-propylpyridazine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-4-8-15-11(16)7-6-10(14-15)12(17)13-9(3)5-2/h6-7,9H,4-5,8H2,1-3H3,(H,13,17) |
InChI Key |
ITOJPUIFHXBMFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)NC(C)CC |
Origin of Product |
United States |
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